5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine involves multiple steps, including the formation of the piperidine ring and the introduction of the bromophenyl and methoxypyridine groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions.
Substitution Reactions: Introduction of the bromophenyl group via substitution reactions.
Methoxylation: Addition of the methoxy group to the pyridine ring.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine can be compared with other piperidine derivatives, such as:
Eigenschaften
CAS-Nummer |
917899-48-0 |
---|---|
Molekularformel |
C17H19BrN2O |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
5-[4-(4-bromophenyl)piperidin-4-yl]-2-methoxypyridine |
InChI |
InChI=1S/C17H19BrN2O/c1-21-16-7-4-14(12-20-16)17(8-10-19-11-9-17)13-2-5-15(18)6-3-13/h2-7,12,19H,8-11H2,1H3 |
InChI-Schlüssel |
VRACZUSOZUDHNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.